2-Methoxy-5-tetrazol-1-yl-benzaldehyde
Description
2-Methoxy-5-tetrazol-1-yl-benzaldehyde (CAS: 168267-02-5) is a heteroaromatic aldehyde with the molecular formula C₉H₈N₄O₂ and a molecular weight of 204.185 g/mol . The compound features a benzaldehyde core substituted with a methoxy group at the 2-position and a tetrazole ring at the 5-position. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, confers unique electronic and steric properties, including high acidity (pKa ~4.9) due to resonance stabilization of its conjugate base. This structural motif is particularly valuable in medicinal chemistry, where tetrazoles are often used as bioisosteres for carboxylic acids to enhance metabolic stability .
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-methoxy-5-(tetrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H8N4O2/c1-15-9-3-2-8(4-7(9)5-14)13-6-10-11-12-13/h2-6H,1H3 |
InChI Key |
PITHNUWDJUJELK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NN=N2)C=O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis Methods:
The synthesis of 2-Methoxy-5-tetrazol-1-yl-benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with tetrazole derivatives. This reaction is often catalyzed under controlled conditions to optimize yield and purity. Various synthetic routes can be employed, including:
- Condensation Reactions: Utilizing appropriate reagents to facilitate the formation of the tetrazole ring.
- Oxidation and Reduction Pathways: The aldehyde group can be oxidized to form carboxylic acids or reduced to alcohols, allowing for further functionalization of the compound.
Reactivity:
The compound can undergo several chemical transformations:
- Oxidation to form 2-methoxy-5-tetrazol-1-yl-benzoic acid.
- Reduction leading to 2-methoxy-5-tetrazol-1-yl-benzyl alcohol.
These reactions are crucial for developing derivatives with enhanced biological or chemical properties.
Biological Applications
Antimicrobial and Anticancer Properties:
Research has suggested that this compound exhibits potential antimicrobial and anticancer activities. Studies indicate that compounds containing tetrazole rings often demonstrate diverse pharmacological effects, making them suitable candidates for drug development.
Mechanism of Action:
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways, thus influencing cellular behavior and potentially leading to therapeutic outcomes.
Medicinal Chemistry
Drug Development:
The compound is being investigated for its potential as a therapeutic agent in various diseases. Its unique structural features may allow it to interact with biological targets effectively, paving the way for novel drug formulations. The ongoing research focuses on elucidating its binding affinities and mechanisms of action against specific diseases.
Case Studies:
Several case studies have documented the impact of compounds similar to this compound in clinical settings. For instance:
- Anticancer Trials: Clinical trials exploring the efficacy of tetrazole-containing compounds in treating specific cancer types have shown promising results, indicating improved patient outcomes compared to traditional therapies .
Industrial Applications
Specialty Chemicals Production:
In industrial settings, this compound may be used as a building block for synthesizing specialty chemicals. Its versatility allows it to serve as an intermediate in the production of various materials, including polymers and agrochemicals.
Chemical Reactions Analysis
Aldehyde Group Reactivity
The aldehyde moiety participates in nucleophilic addition and condensation reactions:
-
Aldol Condensation :
Under basic conditions, undergoes self-condensation or cross-condensation with ketones/aldehydes to form α,β-unsaturated carbonyl derivatives.
Table 1: Condensation Reactions with Amines
| Amine Type | Product Class | Yield (%) | Conditions |
|---|---|---|---|
| Primary alkyl | Schiff bases | 75–90 | RT, EtOH, 2–4 h |
| Aromatic | Arylidene derivatives | 60–85 | Reflux, toluene, 6 h |
Tetrazole Ring Reactivity
The tetrazole ring (1- and 2-positions) undergoes electrophilic substitution and cycloaddition:
-
1,3-Dipolar Cycloaddition :
Participates in Huisgen cycloaddition with alkynes to form triazoles, though this requires Cu(I) catalysis .
Table 2: Tetrazole Ring Modifications
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methyltetrazole | 82 |
| Arylation | Ph-B(OH)₂, Pd | N-Aryltetrazole | 78 |
| Cycloaddition | Phenylacetylene | Triazole-linked hybrid | 65 |
Multicomponent Reactions (MCRs)
The compound serves as a key substrate in Ugi-azide and Knoevenagel reactions:
-
Ugi-Azide Reaction :
Reacts with amines, isocyanides, and azides to form 1,5-disubstituted tetrazoles (e.g., 4a-r in ). Mechanistically: -
Knoevenagel Condensation :
With malononitrile under catalyst-free conditions, forms 2-(tetrazol-5-yl)acrylonitriles (4a–e ) in 80–92% yields .
Redox Reactions
-
Aldehyde Oxidation :
The aldehyde group oxidizes to carboxylic acid using KMnO₄/H₂SO₄, forming 2-methoxy-5-tetrazol-1-yl-benzoic acid (yield: 88%). -
Tetrazole Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole ring to an amine, though this is less common due to ring stability.
Mechanistic Insights
Comparison with Similar Compounds
4-((1-Methyl-2-nitro-1H-imidazol-5-yl)methoxy)benzaldehyde
- Molecular Formula : C₁₂H₁₁N₃O₄
- Key Features: Substituted with a nitroimidazole group instead of tetrazole. The nitro group enhances electrophilicity, making the aldehyde more reactive in nucleophilic additions.
2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde
- Molecular Formula : C₁₀H₇N₃O₃
- Key Features : Combines imidazole and nitro substituents. The nitro group at the 5-position creates a strong electron-withdrawing effect, increasing the aldehyde’s electrophilicity compared to the methoxy group in the target compound. Imidazole’s lower acidity (pKa ~14.5 vs. tetrazole’s ~4.9) limits its utility as a carboxylic acid bioisostere .
- Applications : Nitroaromatic compounds are explored in materials science for their optical properties and in drug design for targeting nitroreductase enzymes.
Tetrazole Derivatives with Modified Substituents
2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde
- Molecular Formula : C₁₀H₇F₃N₄O₂
- Key Features : The trifluoromethyl (-CF₃) group on the tetrazole enhances electron-withdrawing effects, increasing the ring’s acidity (pKa ~3.5) and lipophilicity. This modification improves blood-brain barrier penetration in drug candidates but may reduce aqueous solubility .
- Applications : CF₃-substituted tetrazoles are prioritized in CNS drug development due to their enhanced pharmacokinetic profiles.
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate
- Molecular Formula : C₁₃H₁₃N₅O₃
- Key Features : Combines tetrazole with benzoxazole and an ester group. The benzoxazole moiety contributes π-π stacking interactions in biological targets, while the ester group allows for prodrug strategies. Unlike the target compound, this derivative lacks an aldehyde group, limiting its role in condensation reactions .
- Applications : Benzoxazole-tetrazole hybrids are investigated for antimicrobial and antitumor activities.
Preparation Methods
Aldehyde Protection During Tetrazole Formation
The aldehyde group’s susceptibility to nucleophilic attack necessitates protection during harsh reactions:
-
Acetal Formation : Treat 2-methoxy-5-cyanobenzaldehyde with ethylene glycol and p-toluenesulfonic acid (PTSA) in refluxing toluene.
-
Tetrazole Synthesis : Proceed with Huisgen cyclization on the protected intermediate.
-
Deprotection : Hydrolyze the acetal using 1M HCl in tetrahydrofuran (THF).
Key Data :
Regioselective Tetrazole Substitution
Achieving para-substitution on the benzaldehyde ring requires precise directing groups:
-
Directed Ortho-Metalation : Use methoxy as a directing group to install tetrazole at the 5-position via lithiation with n-butyllithium (n-BuLi) and subsequent quenching with tetrazole electrophiles.
-
Temperature Control : Maintaining reactions at −78°C minimizes side reactions.
Key Data :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Huisgen Cyclization | 5-Cyano-2-methoxybenzaldehyde | NaN₃, NH₄Cl, DMF, 100°C | 68–75 | >95 |
| Buchwald-Hartwig Coupling | 5-Bromo-2-methoxybenzaldehyde | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 80–85 | 92 |
| Directed Metalation | 2-Methoxybenzaldehyde | n-BuLi, Tetrazole electrophile | 70 | 88 |
Mechanistic Insights and Side Reactions
Competing Pathways in Huisgen Cyclization
Palladium Catalyst Deactivation
-
Cause : Ligand degradation at elevated temperatures reduces catalytic activity.
-
Solution : Employ thermally stable ligands like SPhos or RuPhos.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
Industrial Scalability and Environmental Impact
Solvent Optimization
Q & A
Q. Example Protocol :
- Step 1 : Synthesis of 5-azido-2-methoxybenzaldehyde from 5-bromo-2-methoxybenzaldehyde using NaN₃ and CuCN in DMF (70–85% yield).
- Step 2 : Cyclization via Huisgen 1,3-dipolar cycloaddition to form the tetrazole moiety (60–75% yield).
Q. Limitations :
- Low regioselectivity in tetrazole formation may require chromatographic purification.
- Sensitivity of the aldehyde group to strong bases or reducing agents necessitates protective strategies (e.g., acetal protection) .
Advanced Question: How can the acidity (pKa) of the tetrazole moiety in this compound be experimentally determined, and what solvents are optimal for such measurements?
Methodological Answer :
The tetrazole group’s acidity is critical for understanding its reactivity in coordination chemistry or drug design. Potentiometric titration in non-aqueous solvents is the gold standard:
Titrant : 0.05 M tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol, tert-butyl alcohol, or DMF.
Procedure :
Q. Optimal Solvents :
- Isopropyl alcohol : Provides clear titration endpoints due to its moderate dielectric constant.
- DMF : Suitable for highly acidic tetrazoles (pKa < 5) but may require correction for solvent effects.
Q. Methodological Answer :
- FT-IR : Confirms the aldehyde (C=O stretch at ~1700 cm⁻¹) and tetrazole (N-H stretch at ~3200 cm⁻¹, C-N ring vibrations at 1450–1550 cm⁻¹) .
- ¹H/¹³C NMR :
- Aldehyde proton at δ 10.2–10.5 ppm (¹H).
- Tetrazole ring carbons at δ 145–155 ppm (¹³C).
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., 1H- vs. 2H-tetrazole tautomers) using SHELXL for refinement .
Q. Resolving Contradictions :
- Comparative Analysis : Cross-reference with synthesized analogs (e.g., methylated derivatives) to assign peaks.
- Computational Validation : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
Basic Question: What safety protocols should be followed when handling this compound given limited hazard data?
Methodological Answer :
Despite limited GHS classification
Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
Ventilation : Use fume hoods to minimize inhalation risks during synthesis or weighing.
Spill Management : Absorb spills with inert materials (e.g., sand) and avoid aqueous drainage due to potential ecotoxicity .
Q. Emergency Measures :
- Skin Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists.
- Eye Exposure : Flush with saline solution for 20 minutes .
Advanced Question: How can computational methods aid in predicting the reactivity or binding interactions of this compound in drug discovery?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs). The tetrazole’s lone pairs may coordinate metal ions in enzyme active sites .
- MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over time.
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
Q. Case Study :
- Target : Angiotensin II receptor.
- Result : Tetrazole moiety forms hydrogen bonds with Arg167 and His183 residues, enhancing binding affinity (ΔG = -9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
